molecular formula C6H6ClNO B12078004 4-Chloro-2-methylpyridin-3-OL

4-Chloro-2-methylpyridin-3-OL

Cat. No.: B12078004
M. Wt: 143.57 g/mol
InChI Key: QITDEZQLVSRJRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridin-3-OL. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylpyridin-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Biological Activity

4-Chloro-2-methylpyridin-3-OL is a pyridine derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₈ClN₁O
  • Molecular Weight : Approximately 145.6 g/mol

The presence of a chlorine atom at the 4-position and a hydroxyl group at the 3-position on the pyridine ring contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or agricultural pesticides.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis. This disruption leads to cell lysis and death. Additionally, its interaction with microbial metabolic pathways further enhances its efficacy as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research has indicated effectiveness against various fungal strains, including Candida species, which are known for causing opportunistic infections in immunocompromised individuals.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Study on Biotransformation

A notable study investigated the biotransformation of related pyridine derivatives using Burkholderia sp. MAK1. The study found that certain substituted pyridines could be effectively converted into hydroxylated products, indicating potential pathways for enhancing the biological activity of compounds like this compound through microbial action .

Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy in targeting specific enzymes or pathways involved in disease progression, particularly in cancer therapy .

Properties

IUPAC Name

4-chloro-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITDEZQLVSRJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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